NCA [1-11C]Putrescine vs. Carrier-Added C‑11 Putrescine: Prostate Uptake Suppression by Unlabeled Carrier
In mature male rats, NCA [1-11C]putrescine achieved a ventral prostate uptake of 1.8 %ID/g at 1 h post‑injection. When the same radiotracer was co‑injected with non‑radioactive carrier putrescine at doses from 0.3 nmol/kg to 2.8 µmol/kg, prostate uptake dropped to 0.31 %ID/g and 0.18 %ID/g, respectively—a 5.8‑fold to 10‑fold reduction [1]. This demonstrates saturable polyamine transport that would be masked by any preparation that is not truly no‑carrier‑added.
| Evidence Dimension | In vivo ventral prostate uptake (% injected dose per gram, 1 h post‑injection) in male rats |
|---|---|
| Target Compound Data | 1.8 %ID/g (NCA [1-11C]putrescine) |
| Comparator Or Baseline | Carrier-added C‑11 putrescine at 0.3 nmol cold putrescine/kg: 0.31 %ID/g; at 2.8 µmol/kg: 0.18 %ID/g |
| Quantified Difference | 5.8‑ to 10‑fold higher uptake for NCA vs. carrier-added |
| Conditions | Mature male Sprague‑Dawley rats, ventral prostate, 1 h post‑i.v. injection; conference report also validated against [14C]putrescine (0.16 %ID/g at 0.08 nmol/kg injected) |
Why This Matters
Procurement of non‑NCA or inadequately characterized C‑11 putrescine will yield prostate PET images with severely suppressed target‑tissue contrast, potentially rendering the scan diagnostically uninformative.
- [1] Dence CS, Jerabek PA, Kilbourn MR, Welch MJ, Kadmon D. Synthesis and uptake of no carrier‑added C‑11 labeled putrescine in male rat prostate. J Nucl Med. 1985;26(5):P5 (Abstract). OSTI ID: 6854658. View Source
